

The Discovery of Indole-3-Acetic Acid: A Foundational Phytohormone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indole-3-acetate*

Cat. No.: B1200044

[Get Quote](#)

A Technical Guide on the Historical Unraveling of Auxin's Role in Plant Biology

This technical guide provides a comprehensive overview of the historical experiments and scientific breakthroughs that led to the discovery and identification of Indole-3-Acetic Acid (IAA) as the primary auxin, a class of phytohormones crucial for plant growth and development. This document is intended for researchers, scientists, and professionals in drug development who are interested in the foundational discoveries of plant hormone biology.

Early Observations: The Phenomenon of Phototropism

The investigation into the chemical messengers governing plant growth began with a simple observation: plants bend towards light. This phenomenon, known as phototropism, was the subject of a series of elegant experiments in the late 19th and early 20th centuries that laid the groundwork for the discovery of auxins.

The Darwins' Initial Insights (1880)

Charles Darwin and his son Francis were among the first to systematically investigate phototropism.^{[1][2]} Their experiments with canary grass (*Phalaris canariensis*) and oat (*Avena sativa*) coleoptiles, the protective sheath covering the emerging shoot, were detailed in their book "The Power of Movement in Plants."^{[1][3]} They observed that when a coleoptile was exposed to a unilateral light source, it would bend towards the light.^[1]

Their key finding was that the tip of the coleoptile was responsible for perceiving the light stimulus.[4][5][6] When the tip was covered with an opaque cap, the bending response was eliminated, even though the lower part of the coleoptile, the region of curvature, was still illuminated.[1][2][7] Conversely, covering the lower portion while leaving the tip exposed did not prevent the bending.[1][3] The Darwins concluded that some "influence" was transmitted from the tip to the lower regions, causing differential growth.[8][9]

Boysen-Jensen's Confirmation of a Chemical Signal (1910-1913)

Building on the Darwins' work, Danish scientist Peter Boysen-Jensen provided further evidence that this "influence" was a chemical substance.[5][8][10] He demonstrated that the phototropic stimulus could pass through an incision in the coleoptile.[10] In a pivotal experiment, he severed the tip of an oat coleoptile and inserted a thin block of gelatin between the tip and the decapitated base. The coleoptile still bent towards the light, indicating that a water-soluble chemical could diffuse through the gelatin.[4][8][11] However, when an impermeable barrier, such as a piece of mica, was inserted, the transmission of the signal was blocked.[4][11] By inserting the mica sheet on the illuminated versus the shaded side, he deduced that the signal traveled down the shaded side of the coleoptile.[3][10]

Paál's Asymmetrical Growth Hypothesis (1919)

Hungarian botanist Árpád Paál further refined the understanding of this chemical messenger.[8][12] He decapitated coleoptile tips and then replaced them asymmetrically on the cut stumps in the dark.[13] The coleoptile would then bend away from the side where the tip was placed, even without a light stimulus.[12][13] This experiment strongly suggested that the tip produces a growth-promoting substance that, when distributed unevenly, causes differential growth rates.[12][13]

Quantification and Isolation: The Work of Frits Went

The definitive proof and a method for quantifying this growth-promoting substance came from the work of Dutch botanist Frits Went in the 1920s.[6][14]

The Avena Curvature Test

Went developed a bioassay known as the *Avena* curvature test, which became the standard for auxin activity measurement for many years.[\[15\]](#)[\[16\]](#)[\[17\]](#) He placed freshly cut coleoptile tips on small agar blocks, allowing the growth-promoting substance to diffuse into the agar.[\[8\]](#)[\[18\]](#) These agar blocks were then placed asymmetrically on decapitated coleoptiles in the dark.[\[8\]](#)[\[18\]](#)

The degree of curvature of the coleoptile was directly proportional to the amount of the growth-promoting substance in the agar block.[\[13\]](#) This established a quantitative relationship between the concentration of the substance and the growth response.[\[13\]](#) Went was the first to use the term "auxin," derived from the Greek word auxein, meaning "to grow."[\[2\]](#)[\[8\]](#)

Chemical Identification: The Emergence of Indole-3-Acetic Acid

While Went had demonstrated the existence and quantified the effect of auxin, its chemical identity remained unknown.

Isolation from Urine and Fungi

In the early 1930s, F. Kögl and A.J. Haagen-Smit isolated a substance from human urine that caused the same effects on grass shoots as Went's auxin.[\[1\]](#)[\[8\]](#) They initially identified two compounds, which they named auxin A and auxin B.[\[16\]](#) Later, in 1934, Kögl, Haagen-Smit, and H. Exleben identified a different substance with auxin activity from urine, which they determined to be indole-3-acetic acid (IAA).[\[8\]](#)[\[16\]](#) Shortly after, in 1935, Kenneth Thimann isolated and identified IAA from the fungus *Rhizopus stolonifer*.[\[16\]](#)

Identification in Higher Plants

Although IAA was found in urine and fungi, its presence in higher plants was not definitively confirmed until the early 1940s by Haagen-Smit and his colleagues.[\[16\]](#) Kenneth Thimann, who became a leading figure in auxin research, was instrumental in demonstrating that IAA is indeed the primary, naturally occurring auxin in plants.[\[19\]](#)[\[20\]](#) He and his coworkers proved that IAA promotes cell elongation, root formation, and bud growth.[\[19\]](#) Thimann's work solidified the role of IAA as a central phytohormone.[\[19\]](#)[\[20\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that led to the discovery of IAA.

Darwin's Phototropism Experiment

- Objective: To determine which part of the coleoptile perceives the light stimulus.
- Materials: Oat (*Avena sativa*) or canary grass (*Phalaris canariensis*) seedlings, opaque caps (e.g., made of foil), transparent caps, unilateral light source.
- Procedure:
 - Germinate seedlings in the dark until the coleoptiles are a few centimeters long.
 - Divide the seedlings into four groups:
 - Group 1 (Control): Expose to a unilateral light source.
 - Group 2 (Tip Covered): Cover the tips of the coleoptiles with opaque caps and expose to a unilateral light source.
 - Group 3 (Base Covered): Cover the base of the coleoptiles with an opaque shield, leaving the tip exposed, and expose to a unilateral light source.
 - Group 4 (Tip Removed): Excise the very tip of the coleoptiles and expose to a unilateral light source.
 - Observe and record the bending response in each group after several hours.

Boysen-Jensen's Diffusion Experiment

- Objective: To determine if the "influence" from the coleoptile tip is a chemical substance.
- Materials: Oat (*Avena sativa*) seedlings, scalpel, thin sheets of gelatin, impermeable barriers (e.g., mica), unilateral light source.
- Procedure:
 - Germinate oat seedlings in the dark.

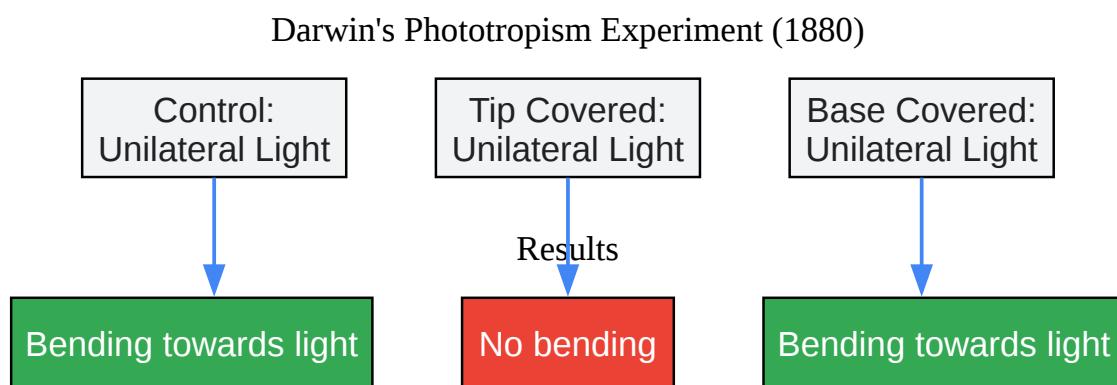
- Decapitate the coleoptiles by removing the top 1-2 mm.
- For one group of seedlings, insert a thin block of gelatin between the severed tip and the decapitated base.
- For another group, insert an impermeable mica sheet between the tip and the base.
- Expose the seedlings to a unilateral light source.
- Observe and record the bending response.

Went's Avena Curvature Test

- Objective: To quantify the amount of auxin from coleoptile tips.
- Materials: Oat (*Avena sativa*) seedlings, agar blocks (typically 1.5-2% agar), scalpel, a device to measure the angle of curvature.
- Procedure:
 - Germinate oat seedlings in the dark.
 - Excise the tips of the coleoptiles (approximately 1 mm).
 - Place a number of these tips on an agar block for a standardized period (e.g., 1-3 hours) to allow the auxin to diffuse into the agar.
 - Prepare a new set of decapitated oat seedlings.
 - Cut the auxin-containing agar block into smaller, standardized blocks.
 - Place a small agar block asymmetrically on the cut surface of a decapitated coleoptile.
 - Keep the seedlings in the dark for a set period (e.g., 1-2 hours).
 - Measure the angle of curvature of the coleoptile. The angle is proportional to the concentration of auxin in the agar block.

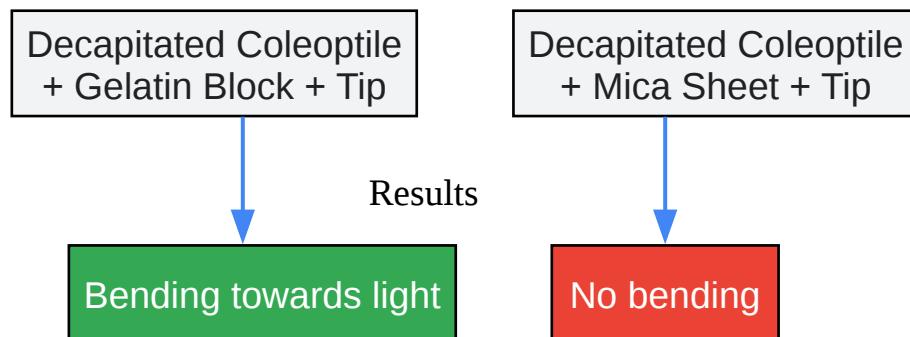
Summary of Key Experimental Results

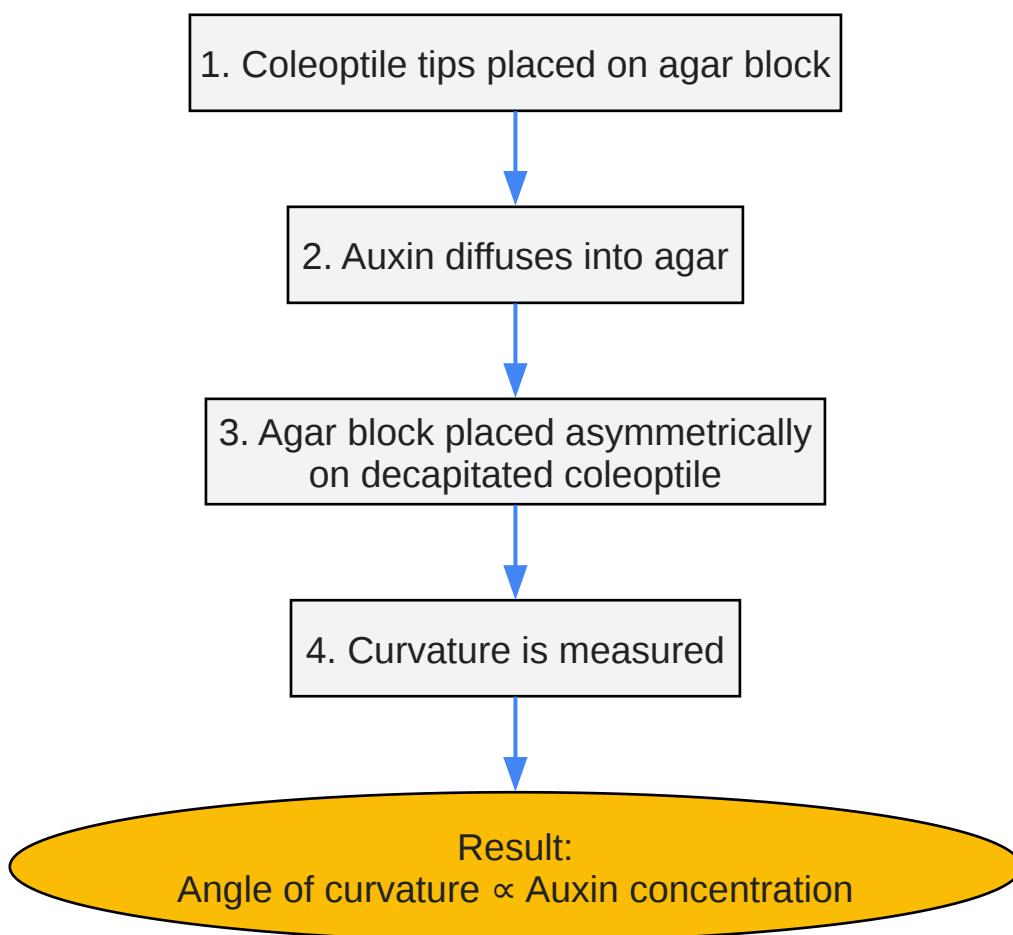
Experiment	Researcher(s)	Year	Experimental Setup	Observation	Conclusion
Phototropism in Coleoptiles	C. & F. Darwin	1880	Opaque cap on coleoptile tip vs. base	Bending occurs only when the tip is exposed to light. [1]	The tip of the coleoptile perceives the light stimulus and sends a signal to the lower part. [5] [6]
Signal Transmission	P. Boysen-Jensen	1913	Gelatin vs. mica barrier between tip and base	The signal passes through gelatin but not through mica. [4] [11]	The signal is a water-soluble chemical substance. [11]
Asymmetrical Growth	A. Paál	1919	Asymmetrical placement of coleoptile tip in the dark	The coleoptile bends away from the side with the tip. [12] [13]	The tip produces a growth-promoting substance that causes differential growth. [12] [13]
Auxin Quantification	F.W. Went	1928	Agar block with diffused substance placed on decapitated coleoptile	The degree of curvature is proportional to the amount of substance in the agar. [13]	A quantifiable chemical, named auxin, promotes cell elongation. [8]


Chemical Identification	F. Kögl, A.J. Haagen-Smit, K.V. Thimann 1934-1935	Chemical analysis of substances with auxin activity from urine and fungi	Isolation and identification of Indole-3-Acetic Acid (IAA). [1][8][16]	IAA is a potent auxin. [19][20]
-------------------------	--	--	---	------------------------------------

Visualizing the Discovery and Action of IAA

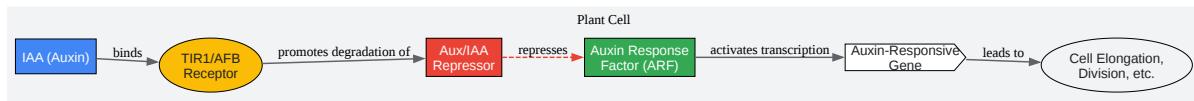
The following diagrams illustrate the workflows of the key historical experiments and a simplified model of the IAA signaling pathway.


Experimental Workflows


[Click to download full resolution via product page](#)

Caption: Workflow of Darwin's phototropism experiment.

Boysen-Jensen's Experiment (1913)


[Click to download full resolution via product page](#)

Caption: Boysen-Jensen's signal transmission experiment.

[Click to download full resolution via product page](#)

Caption: Workflow of Went's Avena Curvature Test.

Simplified IAA Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified overview of the core IAA signaling pathway.

Conclusion

The discovery of indole-3-acetic acid as a phytohormone was a landmark achievement in plant biology. It was not the result of a single breakthrough but rather a gradual accumulation of knowledge from the meticulous and insightful experiments of numerous scientists over several decades. This journey, from the simple observation of phototropism to the chemical identification of IAA, laid the foundation for the field of plant endocrinology and continues to inform research in agriculture, horticulture, and the development of plant growth regulators. The experimental designs, though simple by modern standards, exemplify the power of logical deduction and careful observation in scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Auxins [phytohormones.info]
- 2. Auxin Hormone - Discovery, Types, Functions, and Mechanism [pw.live]

- 3. byjus.com [byjus.com]
- 4. pathwayz.org [pathwayz.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Auxin - Wikipedia [en.wikipedia.org]
- 7. sciencebuddies.org [sciencebuddies.org]
- 8. issr.edu.kh [issr.edu.kh]
- 9. m.youtube.com [m.youtube.com]
- 10. Peter Boysen Jensen - Wikipedia [en.wikipedia.org]
- 11. savemyexams.com [savemyexams.com]
- 12. Árpád Paál - Wikipedia [en.wikipedia.org]
- 13. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 14. Phototropism: Bending towards Enlightenment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avena coleoptile test to find out the quantity of growth promoting ho - askITians [askitians.com]
- 16. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Avena curvature test was first of all done by aJCBose class 11 biology CBSE [vedantu.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Kenneth V. Thimann | plant hormones, photosynthesis, biochemistry | Britannica [britannica.com]
- 20. Kenneth Vivian Thimann: 1982 Balzan Prize for Pure and Applied Botany [balzan.org]
- To cite this document: BenchChem. [The Discovery of Indole-3-Acetic Acid: A Foundational Phytohormone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200044#history-and-discovery-of-indole-3-acetic-acid-as-a-phytohormone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com